5-Carboxynaphthofluorescein chemical structure and properties
5-Carboxynaphthofluorescein chemical structure and properties
An In-Depth Technical Guide to 5-Carboxynaphthofluorescein for Advanced Research Applications
This guide provides a comprehensive technical overview of 5-Carboxynaphthofluorescein (CNF), a vital fluorescent probe for researchers, scientists, and professionals in drug development. Designed to bridge the gap between theoretical knowledge and practical application, this document delves into the core chemical properties, synthesis, and advanced applications of CNF, with a focus on providing actionable insights and robust protocols.
Introduction: Understanding 5-Carboxynaphthofluorescein
5-Carboxynaphthofluorescein is a synthetic, pH-dependent fluorophore that belongs to the xanthene class of dyes.[1] Its structure is a derivative of fluorescein, featuring an additional fused naphthyl ring system. This extension of the chromophore results in a significant red-shift in its spectral properties compared to traditional fluorescein-based dyes. The molecule is typically supplied as a mixture of two regioisomers, 5-Carboxynaphthofluorescein and 6-Carboxynaphthofluorescein, which are challenging to separate and are often used as a mixture in most applications.[2] The presence of a carboxylic acid group provides a convenient handle for conjugation to biomolecules, such as proteins and peptides, making it a versatile tool in biological research.[3]
Chemical Structure and Core Identifiers
The fundamental identity of 5-Carboxynaphthofluorescein is defined by its chemical structure and associated identifiers.
Chemical Structure:
Caption: Chemical structure of 5-Carboxynaphthofluorescein.
Physicochemical and Spectroscopic Properties
The utility of 5-Carboxynaphthofluorescein in various applications is dictated by its distinct physicochemical and spectroscopic characteristics. A summary of these key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 128724-35-6 | |
| Molecular Formula | C₂₉H₁₆O₇ | |
| Molecular Weight | 476.43 g/mol | |
| Appearance | Deep blue to deep violet powder | [4] |
| Solubility | Soluble in DMSO and methanol | [4] |
| pKa | 7.6 | |
| Excitation Maximum (Acidic/Neutral) | ~512 nm | [4] |
| Emission Maximum (Acidic/Neutral) | ~567 nm | [4] |
| Excitation Maximum (Basic, pH 9) | ~598 nm | [4] |
| Emission Maximum (Basic, pH 9) | ~668 nm | [4] |
| Quantum Yield (Φ) | 0.05 | [5] |
| Extinction Coefficient (ε) | Data not readily available for CNF. For the related 5(6)-Carboxyfluorescein, ε is ≥72,000 L·mol⁻¹·cm⁻¹ at ~492 nm in 0.01N NaOH. | [6] |
Synthesis and Purification
The synthesis of 5(6)-carboxynaphthofluorescein generally follows the principles of xanthene dye synthesis, which involves the acid-catalyzed condensation of a substituted phthalic anhydride with a resorcinol derivative.[2][7][8] While a detailed, step-by-step protocol for the large-scale synthesis of CNF is not widely published, the general approach can be inferred from the synthesis of related compounds like carboxyfluorescein.[8]
The process typically involves the reaction of trimellitic anhydride with a naphthol-resorcinol derivative in the presence of a dehydrating agent and catalyst, such as methanesulfonic acid.[8] This reaction results in a mixture of the 5- and 6-carboxy isomers.
Purification of the isomeric mixture is notoriously challenging. While preparative high-performance liquid chromatography (HPLC) can be employed for separation, it is often not practical for large-scale production.[8] Fractional crystallization has been reported as a method to separate the isomers of the closely related carboxyfluorescein, and a similar approach could potentially be adapted for carboxynaphthofluorescein.[8] For most research applications, the isomeric mixture is used directly.
Applications in Research and Drug Development
The unique pH-dependent fluorescence of 5-Carboxynaphthofluorescein makes it a valuable tool in several areas of scientific research.
Intracellular pH Measurement
One of the primary applications of CNF is the measurement of intracellular pH.[9] The dye's fluorescence intensity and spectral characteristics are sensitive to pH changes within the physiological range, making it suitable for monitoring cellular processes that involve pH fluctuations, such as apoptosis, ion channel activity, and cellular metabolism.[9][10]
Covalent Labeling and Conjugation
The carboxylic acid group on the CNF molecule can be activated to form an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[11] This allows for the covalent labeling of antibodies, peptides, and other targeting moieties for use in fluorescence microscopy, flow cytometry, and immunoassays.
Fluorescence-Based Assays
CNF can be employed in the development of fluorescence-based assays for various targets. For instance, it can be used to design pH-sensitive probes for enzyme activity or to study protein-protein interactions where a pH change is a part of the signaling cascade.
Experimental Protocol: Intracellular pH Measurement
The following is a representative protocol for measuring intracellular pH using a carboxy-xanthene dye, adapted from established methods for the similar pH indicator BCECF.[12][13][14] This protocol provides a framework that should be optimized for specific cell types and experimental conditions.
Reagent Preparation
-
CNF Stock Solution: Prepare a 1-5 mM stock solution of 5-Carboxynaphthofluorescein in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.4.
-
Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) using a buffer system such as MES, MOPS, and HEPES to cover the desired range.
-
Nigericin Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. Nigericin is an ionophore used to equilibrate intracellular and extracellular pH for calibration.
Cell Loading Procedure
-
Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes or microplates).
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Prepare the CNF loading solution by diluting the CNF stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Incubate the cells with the CNF loading solution at 37°C for 30-60 minutes.
-
After incubation, wash the cells two to three times with the loading buffer to remove any extracellular dye.
Fluorescence Imaging and Ratiometric Analysis
-
Mount the cells on a fluorescence microscope equipped with appropriate filter sets for dual-excitation or dual-emission ratiometric imaging.
-
Acquire fluorescence images at the two different excitation or emission wavelengths corresponding to the pH-sensitive and isosbestic points of CNF.
-
For calibration, at the end of the experiment, incubate the cells with the calibration buffers containing 10 µM nigericin for 5-10 minutes to equilibrate the intracellular and extracellular pH.
-
Acquire fluorescence images for each calibration buffer.
-
Calculate the ratio of the fluorescence intensities (e.g., Emission at 668 nm / Emission at 567 nm) for each experimental condition and for the calibration points.
-
Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.
-
Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.
Caption: Workflow for intracellular pH measurement using 5-Carboxynaphthofluorescein.
Safety and Handling
5-Carboxynaphthofluorescein should be handled with standard laboratory safety precautions.[15] It is supplied as a solid powder and may cause respiratory tract, eye, and skin irritation.[15] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.[15] Work in a well-ventilated area or under a chemical fume hood.[15] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
5-Carboxynaphthofluorescein is a powerful and versatile fluorescent probe with significant utility in cell biology and drug discovery. Its red-shifted spectral properties and pronounced pH sensitivity make it an excellent choice for a range of applications, most notably the measurement of intracellular pH. By understanding its fundamental properties and employing robust experimental protocols, researchers can effectively leverage CNF to gain deeper insights into complex biological systems.
References
-
ResearchGate. (n.d.). Chemical structure of 5(6)-carboxyfluorescein (CF) and 5(6)-carboxynaphthofluorescein (CNF). Retrieved from [Link]
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PubMed. (2009, September 15). Direct pH measurements by using subcellular targeting of 5(and 6-) carboxyseminaphthorhodafluor in mammalian cells. Retrieved from [Link]
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Bio-Rad. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Retrieved from [Link]
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Molecular Devices. (n.d.). Measuring Intracellular pH With the FLIPR I and FLIPR Fluorometric Imaging Plate Reader Systems. Retrieved from [Link]
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Supporting Information. (n.d.). Site-specific, Reversible and Fluorescent Immobilization of Proteins on CrAsH-modified surfaces. Retrieved from [Link]
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International Scientific Organization. (n.d.). A review of synthesis of fluorescein based advanced materials. Retrieved from [Link]
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Stratech. (n.d.). Intracellular pH. Retrieved from [Link]
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PubChem. (n.d.). 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester. Retrieved from [Link]
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AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
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ACS Publications. (2011, December 12). Dichloro-2′,7′-dimethoxy-5(6)-carboxyfluorescein (JOE): Synthesis and Spectral Properties of Oligonucleotide Conjugates. Retrieved from [Link]
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Loschmidt Laboratories. (n.d.). Conjugation of 5(6)-carboxyfluorescein and 5(6). Retrieved from [Link]
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ResearchGate. (2025, August 6). Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes. Retrieved from [Link]
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Organic Chemistry. (2004, March 2). Preparation of 5- and 6-Carboxyfluorescein. Retrieved from [Link]
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MDPI. (2018, June 30). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]
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Semantic Scholar. (2018, June 30). [PDF] Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]
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